Cas no 27106-16-7 (5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol)

5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol structure
27106-16-7 structure
Product Name:5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol
CAS-nummer:27106-16-7
MF:C12H9N3OS
MW:243.284360647202
MDL:MFCD00442799
CID:277862
PubChem ID:823751
Update Time:2025-05-21

5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol Chemische en fysische eigenschappen

Naam en identificatie

    • 3H-1,2,4-Triazole-3-thione,5-(2-furanyl)-2,4-dihydro-4-phenyl-
    • 5-(2-Furyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • 5-FURAN-2-YL-4-PHENYL-4H-[1,2,4]TRIAZOLE-3-THIOL
    • 3-(2-furyl)-4-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione
    • 4H-1,2,4-Triazole-3-thiol, 5-(2-furanyl)-4-phenyl-
    • 5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol
    • ChemDiv1_020550
    • BB 0217297
    • EN300-03527
    • AKOS000100190
    • 3-(furan-2-yl)-4-phenyl-1H-1,2,4-triazole-5-thione
    • SR-01000418050
    • SR-01000418050-2
    • 5-(2-furyl)-4-phenyl-1,2,4-triazole-3-thiol
    • Z56276734
    • AKOS000348108
    • CBA10616
    • 5-(2-FURYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
    • 5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • ChemDiv1_021314
    • HMS645G02
    • 5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE
    • SCHEMBL5334902
    • CS-0219255
    • 27106-16-7
    • SR-01000418050-1
    • F0311-0687
    • 5-(2-FURYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
    • HMS647I18
    • MDL: MFCD00442799
    • Inchi: 1S/C12H9N3OS/c17-12-14-13-11(10-7-4-8-16-10)15(12)9-5-2-1-3-6-9/h1-8H,(H,14,17)
    • InChI-sleutel: CNWLGJLWFORSRE-UHFFFAOYSA-N
    • LACHT: S=C1NN=C(C2=CC=CO2)N1C1C=CC=CC=1

Berekende eigenschappen

  • Exacte massa: 243.04677
  • Monoisotopische massa: 243.046633
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 2
  • Complexiteit: 339
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 72.9
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.38
  • Kookpunt: 346.1°Cat760mmHg
  • Vlampunt: 163.1°C
  • Brekindex: 1.714
  • PSA: 40.77

5-(furan-2-yl)-4-phenyl-1,2,4-triazole-3-thiol Prijsmeer >>

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5-(Furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
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Enamine
EN011-7638-0.5g
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Enamine
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